5-(Trifluoromethyl)pyridine-2-carbonitrile

Beschreibung

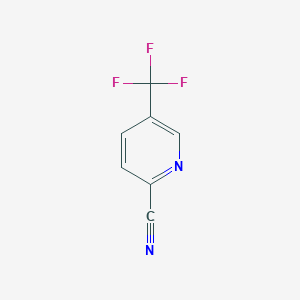

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSCJULUXJSJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364197 | |

| Record name | 5-(Trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95727-86-9 | |

| Record name | 5-(Trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 95727-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Trifluoromethyl Pyridine 2 Carbonitrile and Its Key Intermediates

Multi-Step Synthesis Approaches to the Pyridine (B92270) Core

The industrial production of trifluoromethylpyridines (TFMPs), the core structure of 5-(Trifluoromethyl)pyridine-2-carbonitrile, predominantly relies on two robust methods: the chlorine/fluorine exchange of trichloromethylpyridines and the construction of the pyridine ring from trifluoromethyl-containing building blocks. nih.govjst.go.jp These multi-step approaches have been refined over decades to become economically viable processes. nih.gov

Chlorine/Fluorine Exchange Reactions in Trichloromethylpyridines

A primary industrial method for introducing a trifluoromethyl group onto a pyridine ring involves a halogen exchange (HALEX) reaction. nih.govjst.go.jp This process typically starts with a picoline (methylpyridine) precursor, which is first chlorinated to form a (trichloromethyl)pyridine. This intermediate then undergoes a fluorine exchange reaction, most commonly using hydrogen fluoride (B91410) (HF), to yield the desired (trifluoromethyl)pyridine. google.com

The fluorination of the trichloromethyl group is often conducted in the liquid phase with HF, sometimes in the presence of a metal halide catalyst like iron(III) chloride (FeCl₃) or iron(III) fluoride (FeF₃), at superatmospheric pressures and elevated temperatures (150°C - 250°C). google.com For instance, reacting 2-chloro-5-(trichloromethyl)pyridine (B1585791) with at least three molar equivalents of anhydrous HF and a catalytic amount of FeCl₃ can produce 2-chloro-5-(trifluoromethyl)pyridine (B1661970) in high yield. google.com The reaction can also proceed without a catalyst, offering high yields and simplifying the process. google.com

A notable challenge in this process is the potential for over-fluorination or the formation of 2-fluoro-pyridine by-products, which can reduce yields and necessitate costly separation procedures. google.com However, methods have been developed to convert these 2-fluoro by-products back into the desired 2-chloro compounds by reacting them with HCl or a trichloromethylpyridine compound, allowing for the recovery and recycling of valuable materials. google.comgoogle.com

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks

An alternative to the halogen exchange method is the construction of the pyridine ring itself using smaller, acyclic molecules that already contain a trifluoromethyl group. nih.govjst.go.jp This approach, known as cyclocondensation, offers a direct route to the trifluoromethylpyridine core. nih.gov

A variety of trifluoromethyl-containing building blocks are employed in these syntheses. Commonly used reagents include ethyl 4,4,4-trifluoro-3-oxobutanoate, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, ethyl 2,2,2-trifluoroacetate, and 2,2,2-trifluoroacetyl chloride. nih.gov For example, the Bohlmann–Rahtz heteroannulation reaction, which uses trifluoromethyl ynones and β-enamino esters or ketones, can produce polysubstituted trifluoromethyl pyridine derivatives with high efficiency. rsc.org Another strategy involves the copper-mediated [3 + 3] cycloaddition of β-CF₃-acrylonitrile with oxime esters to regioselectively produce 4-CF₃-2-NH₂-pyridines. rsc.org These methods provide versatility in accessing a wide range of substituted trifluoromethylpyridines. rsc.org

Vapor-Phase and Liquid-Phase Chlorination/Fluorination Strategies

The initial chlorination of the picoline starting material is a critical step and can be performed in either the liquid or vapor phase. nih.govgoogle.com Liquid-phase chlorination can be conducted without a catalyst or with ultraviolet light catalysis. google.com For instance, 2-chloro-5-methylpyridine (B98176) can be chlorinated in the liquid phase to produce 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (2,3,5-DCTC). nih.gov

Vapor-phase reactions, however, are often preferred for industrial-scale production. nih.gov These processes can be performed in a stepwise or simultaneous manner. jst.go.jp

Stepwise Approach: In this method, vapor-phase chlorination is followed by a separate vapor-phase fluorination step. For example, 2,3,5-DCTC produced from liquid-phase chlorination can be subsequently fluorinated in the vapor phase to yield 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). nih.gov

Simultaneous Approach: A more streamlined method involves simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over transition metal-based catalysts like iron fluoride. nih.govjst.go.jp This one-step reaction can produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in good yield directly from 3-picoline. nih.govjst.go.jp The degree of chlorination on the pyridine ring can be controlled by adjusting the molar ratio of chlorine and the reaction temperature. nih.gov

The table below summarizes representative products and yields from the simultaneous vapor-phase chlorination/fluorination of various picoline substrates.

| Substrate | Major Product(s) | Yield (%) |

|---|---|---|

| 2-Picoline | 2-(Trifluoromethyl)pyridine, 6-Chloro-2-(trifluoromethyl)pyridine | ~80 (total) |

| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine, 2-Chloro-3-(trifluoromethyl)pyridine | ~75 (total) |

| 4-Picoline | 2-Chloro-4-(trifluoromethyl)pyridine, 2,6-Dichloro-4-(trifluoromethyl)pyridine | ~80 (total) |

Regioselective Functionalization and Derivatization

Once the 5-(trifluoromethyl)pyridine core is synthesized, the final step to produce this compound is the regioselective introduction of a cyano (-CN) group at the C-2 position. This is typically achieved through a nucleophilic substitution reaction, often referred to as cyanation.

A common precursor for this step is a 2-chloro-5-(trifluoromethyl)pyridine derivative. The chlorine atom at the C-2 position is an effective leaving group, allowing for its displacement by a cyanide nucleophile. A well-documented example is the conversion of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (B1587248) to 3-nitro-5-(trifluoromethyl)pyridine-2-carbonitrile. This reaction is carried out by heating the chlorinated precursor with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP). chemicalbook.com The reaction proceeds rapidly at elevated temperatures (e.g., 175°C for 15 minutes), providing the desired 2-carbonitrile product in moderate to good yields (e.g., 56%). chemicalbook.com

Contemporary Synthetic Innovations

While traditional multi-step syntheses are well-established, modern organic chemistry focuses on developing more efficient, economical, and environmentally friendly methods. One-pot reactions and metal-free catalysis represent the forefront of these innovations.

One-Pot Metal-Free Synthesis Strategies

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials react in a single reaction vessel to form a complex product, avoiding the need for isolating intermediates. ekb.eg This approach saves time, resources, and reduces waste. ekb.eg When combined with metal-free catalysis, these strategies align with the principles of green chemistry. researchgate.net

While a specific one-pot, metal-free synthesis for this compound is not widely documented, the principles have been successfully applied to the synthesis of various substituted pyridines and other trifluoromethylated heterocycles. For example, transition-metal-free conditions have been developed for the one-pot synthesis of 1,5-diketones, which are then cyclized with an ammonium (B1175870) source to form 2,4,6-triaryl pyridines. acs.org Similarly, metal-free [3 + 2] cycloaddition reactions have been used to create trifluoromethylated pyrazoles. rsc.org These strategies showcase the potential for developing novel, more sustainable routes toward complex pyridine derivatives like this compound in the future.

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, represent a highly efficient strategy for generating molecular complexity. In the context of trifluoromethylated pyridines, MCRs offer a powerful tool for rapid scaffold diversification, enabling the synthesis of a wide array of analogs from simple starting materials.

One notable MCR approach for the synthesis of trifluoromethyl-substituted pyridines is the Kröhnke reaction. This method can involve the reaction of chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium acetate (B1210297) to yield 2-trifluoromethyl pyridines. polimi.it This reaction proceeds through a cascade sequence initiated by a Michael addition, followed by intramolecular cyclization and subsequent aromatization. The versatility of the chalcone (B49325) component allows for the introduction of various substituents onto the pyridine ring, making it a valuable tool for creating diverse molecular scaffolds.

Another strategy involves the microwave-assisted, one-pot reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with different terminal alkynes in the presence of tert-butylamine. rsc.org This Sonogashira-type cross-coupling followed by cyclization affords substituted 1H-pyrazolo[4,3-c]pyridines, demonstrating how MCRs can be employed to build fused heterocyclic systems incorporating the trifluoromethylpyridine core. rsc.org The operational simplicity and the ability to generate complex structures in a single step underscore the utility of MCRs in medicinal and agrochemical research for creating libraries of novel compounds for biological screening.

The general applicability of these MCRs suggests their potential for adaptation to synthesize analogs of this compound, even if direct synthesis has not been explicitly reported. By carefully selecting the appropriate building blocks, it is conceivable that similar reaction pathways could be exploited to generate the desired pyridine core with the specific substitution pattern of a trifluoromethyl group at the 5-position and a cyano group at the 2-position.

Silver-Catalyzed Cycloaddition Reactions for Trifluoromethylated Pyrazoles

While not directly yielding pyridines, the synthesis of trifluoromethylated pyrazoles is highly relevant as these heterocycles are important in pharmaceuticals and agrochemicals, and the methodologies can inspire new synthetic routes for other trifluoromethylated heterocycles. Silver-catalyzed cycloaddition reactions have emerged as a powerful method for the construction of these valuable compounds.

A significant advancement is the silver-catalyzed [3+2] cycloaddition reaction of dicyanoalkenes with trifluorodiazoethane (CF3CHN2). semanticscholar.org This methodology allows for the dual incorporation of both trifluoromethyl and cyano groups into a pyrazole (B372694) ring in a single step, providing regiodivergent access to two different classes of trifluoromethyl cyanopyrazoles. semanticscholar.org The choice of silver catalyst, such as silver(I) oxide (Ag2O) or silver(I) chloride (AgCl), is crucial for the reaction's success, affording the desired products in high yields and with excellent regioselectivity. semanticscholar.org This approach is operationally simple and utilizes readily available starting materials. semanticscholar.org

The reaction's utility has been demonstrated in the synthesis of cyano-analogs of the COX-2 inhibitor Celecoxib, with some of the synthesized compounds showing enhanced inhibitory activity. semanticscholar.org This highlights the potential of silver-catalyzed cycloadditions in drug discovery for modifying existing pharmacophores.

Another silver-catalyzed approach involves the reaction of N′-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.govscispace.com This process proceeds through a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a polimi.itsemanticscholar.org-H shift to furnish 5-aryl-3-trifluoromethyl pyrazoles in moderate to excellent yields. nih.govscispace.com The reaction demonstrates good compatibility with a variety of functional groups. nih.govscispace.com

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Dicyanoalkenes | Trifluorodiazoethane (CF3CHN2) | AgCl or Ag2O | Trifluoromethyl cyanopyrazoles | Dual incorporation of CF3 and CN groups; high regioselectivity. | semanticscholar.org |

| N′-benzylidene tolylsulfonohydrazides | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver Catalyst | 5-aryl-3-trifluoromethyl pyrazoles | Sequential reaction cascade; good functional group tolerance. | nih.govscispace.com |

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry to minimize environmental impact. For the synthesis of this compound analogs, several green strategies can be implemented to enhance sustainability.

One of the core tenets of green chemistry is the reduction or elimination of hazardous solvents. nih.gov Solvent-free, or "neat," reactions, often facilitated by microwave irradiation, represent a significant step towards this goal. semanticscholar.org Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, increase yields, and enhance product purity by minimizing side reactions. nih.govnih.gov For instance, the synthesis of tetrahydropyrimidines has been achieved under solvent- and catalyst-free conditions using microwave irradiation, offering a greener alternative to traditional methods that rely on volatile and often toxic organic solvents. semanticscholar.org This approach could be adapted for the synthesis of trifluoromethylpyridine derivatives.

Another key principle is the use of catalysis to improve reaction efficiency and reduce waste. europa.eu The development of magnetically retrievable nanocatalysts is a promising area, as these catalysts can be easily separated from the reaction mixture and reused, aligning with the principles of atom economy and waste prevention. europa.eu

Continuous flow chemistry is another powerful tool for implementing greener synthetic processes. polimi.it Flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to improved safety and higher yields. uc.pt They also enable the safe handling of hazardous reagents and the telescoping of multi-step syntheses, which minimizes the need for purification of intermediates, thereby reducing solvent consumption and waste generation. uc.ptvapourtec.com The development of a continuous-flow route for introducing trifluoromethyl groups into various heterocycles showcases the potential of this technology for the efficient and scalable synthesis of compounds like this compound analogs. polimi.it

Furthermore, the choice of starting materials is crucial. Utilizing readily available and less hazardous building blocks is a fundamental aspect of green synthesis. rsc.org By designing synthetic pathways that are inherently safer and more atom-economical, the environmental footprint of producing these valuable chemical compounds can be significantly reduced.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 5 Trifluoromethyl Pyridine 2 Carbonitrile

Influence of the Nitrile Group on Electrophilic and Nucleophilic Processes

The nitrile (-CN) group at the 2-position of the pyridine (B92270) ring exerts a strong electron-withdrawing effect through both induction and resonance. This deactivates the pyridine ring towards electrophilic aromatic substitution (EAS) reactions, which typically require electron-rich aromatic systems. nih.gov The carbon atom of the nitrile group is electrophilic, a characteristic that can be depicted through resonance structures showing a positive charge on this carbon. This inherent electrophilicity makes the nitrile group itself susceptible to nucleophilic attack, a reactivity pattern observed in the hydrolysis of nitriles to amides and carboxylic acids. rsc.org

In the context of the pyridine ring, the nitrile group, particularly at the 2- or 4-position, significantly enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr). This is because it can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. The cyanide group can be displaced by strong nucleophiles like lithium amides in 2- and 4-cyanopyridines, highlighting its ability to function as a leaving group in SNAr reactions. researchgate.net The reactivity of 2-cyanopyridine (B140075) in hydrolysis to 2-picolinamide over a CeO2 catalyst has also been mechanistically studied. rsc.org

Impact of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing substituents due to the high electronegativity of the fluorine atoms. Its Hammett constant (σp = 0.54) indicates a strong electron-withdrawing nature, in contrast to a single fluorine atom. researchgate.net This property dramatically decreases the electron density of the pyridine ring, making it highly resistant to electrophilic attack. Conversely, the trifluoromethyl group strongly activates the pyridine ring for nucleophilic aromatic substitution. This activation is particularly pronounced at the positions ortho and para to the -CF3 group. For instance, in the reaction of octafluorotoluene (B1221213) with phenothiazine, nucleophilic substitution occurs selectively at the para-position relative to the trifluoromethyl group. researchgate.net In the context of 5-(trifluoromethyl)pyridine-2-carbonitrile, the trifluoromethyl group at the 5-position would activate the C2, C4, and C6 positions for nucleophilic attack.

Mechanistic Investigations via Isotopic Labeling and Intermediate Isolation

The isolation of reaction intermediates, such as Meisenheimer complexes in SNAr reactions, provides direct evidence for a stepwise mechanism. While no specific intermediate isolation has been reported for reactions of this compound, studies on related electron-deficient pyridines support the formation of such intermediates. The stability and observation of these intermediates are often dependent on the nature of the nucleophile, the leaving group, and the solvent.

Transition State Analysis in Key Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for analyzing transition states and elucidating reaction mechanisms of substituted pyridines. researchgate.netresearchgate.netrsc.org For nucleophilic aromatic substitution reactions, DFT calculations can model the reaction pathways, identify transition states, and determine activation energies. researchgate.net Studies on similar systems, such as the SNAr reactions of 2-alkoxy-3,5-dinitropyridines with piperidine (B6355638), have shown that electron-withdrawing groups like the nitro group stabilize the transition state, thereby lowering the energy barrier for nucleophilic attack. researchgate.net

In the case of this compound, a computational study would likely reveal a low-energy transition state for nucleophilic attack at the positions activated by both the nitrile and trifluoromethyl groups (C2, C4, and C6). Such an analysis could also predict the regioselectivity of these reactions by comparing the activation energies for attack at different positions. For example, kinetic and DFT studies on the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines have been used to confirm the most electrophilic center and support a stepwise SNAr mechanism. researchgate.net Similar computational approaches could provide detailed insights into the transition states and reaction dynamics of this compound.

A quantitative reactivity model for nucleophilic aromatic substitution has been developed using descriptors such as LUMO energy and molecular electrostatic potential, which shows excellent correlation with experimental data and can predict regioselectivity with accuracy comparable to transition state analysis. rsc.org

Computational and Theoretical Chemistry Approaches in 5 Trifluoromethyl Pyridine 2 Carbonitrile Research

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. journaleras.comaps.org It has been employed to study pyridine (B92270) derivatives, offering insights into their geometry, stability, and reactivity. journaleras.com DFT calculations are central to understanding the fundamental chemical nature of compounds like 5-(trifluoromethyl)pyridine-2-carbonitrile.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. libretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.org The HOMO acts as an electron donor, defining the nucleophilicity of a molecule, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. niscpr.res.in A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to reaction. libretexts.org

While specific DFT calculations for this compound are not detailed in the provided search results, a study on the closely related compound, 5-(trifluoromethyl)pyridine-2-thiol, provides analogous insight. journaleras.com The HOMO and LUMO energies for this analogue were calculated using the B3LYP/6–311+G(d, p) level of theory.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.149 |

| ELUMO | -1.896 |

| Energy Gap (ΔE) | 5.253 |

Data derived from DFT calculations on the analogous compound 5-(trifluoromethyl)pyridine-2-thiol. journaleras.com

Electrostatic Potential (ESP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. deeporigin.com The ESP map illustrates regions of positive and negative electrostatic potential on the molecular surface. deeporigin.comresearchgate.net Red-colored areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue-colored areas represent electron-poor regions (positive potential), prone to nucleophilic attack. deeporigin.comresearchgate.net

For this compound, an ESP map would be expected to show significant negative potential (red) around the nitrogen atom of the nitrile group and the fluorine atoms of the trifluoromethyl group due to their high electronegativity. The pyridine ring's nitrogen atom would also contribute to a region of negative potential. Conversely, the hydrogen atoms on the pyridine ring and the carbon atom of the nitrile group would likely exhibit a more positive potential (blue or green). This charge distribution is crucial for understanding intermolecular interactions, including how the molecule might bind to a biological target. deeporigin.com

Quantum chemical descriptors derived from DFT calculations quantify the reactivity and stability of a molecule. Key descriptors include electronegativity (χ), chemical hardness (η), and global softness (S). mdpi.com

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) indicates resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S) is the reciprocal of hardness and describes the capacity of a molecule to accept electrons.

These parameters can be calculated from the energies of the HOMO and LUMO orbitals. The following table presents these descriptors for the related compound 5-(trifluoromethyl)pyridine-2-thiol.

| Quantum Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.522 |

| Chemical Hardness (η) | 2.626 |

| Global Softness (S) | 0.380 |

Data derived from DFT calculations on the analogous compound 5-(trifluoromethyl)pyridine-2-thiol. journaleras.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govplos.org This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov The simulation calculates a docking score, which estimates the binding affinity between the ligand and the target protein. plos.orgplos.org

While specific molecular docking studies featuring this compound as the ligand were not found in the search results, its structural motifs are present in compounds investigated as potential enzyme inhibitors. For instance, pyridine and carbonitrile-containing molecules have been docked against targets like the SARS-CoV-2 main protease (Mpro) and α-amylase. plos.orgmdpi.com A docking simulation with this compound would involve placing the molecule into the active site of a target protein to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding stability.

Theoretical Prediction of Pharmacokinetic Parameters (e.g., ADME)

In silico prediction of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical step in early-stage drug development. mdpi.com These computational models help to identify candidates with favorable drug-like properties, reducing the likelihood of late-stage failures. mdpi.com

For a compound like this compound, various ADME parameters can be predicted. Studies on other complex heterocyclic compounds have used tools like SwissADME and pkCSM to evaluate these properties. mdpi.com Key predicted parameters often include:

| ADME Property | Description | Significance |

|---|---|---|

| Water Solubility (LogS) | Predicts the solubility of the compound in water. | Crucial for absorption and formulation. mdpi.com |

| Lipophilicity (LogP) | Measures the partitioning of a compound between an oily and an aqueous phase. | Affects permeability across biological membranes and overall bioavailability. mdpi.com |

| Human Intestinal Absorption (HIA) | Estimates the percentage of the compound absorbed from the gut. | Indicates potential for oral bioavailability. mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross the BBB. | Important for CNS-targeting drugs and for avoiding neurological side effects. researchgate.net |

| Cytochrome P450 (CYP) Inhibition | Assesses the potential to inhibit key metabolic enzymes. | Helps predict potential drug-drug interactions. researchgate.net |

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Hydrogen Bonding

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the Lewis-like bonding structure of a molecule, including lone pairs, bonds, and antibonds. wisc.edufaccts.de It is used to study charge delocalization, hyperconjugation, and the strength of intramolecular and intermolecular interactions like hydrogen bonds. niscpr.res.inrsc.org

The NBO method analyzes the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization. A higher E(2) value indicates a stronger interaction. wisc.edu For this compound, NBO analysis would reveal delocalization within the pyridine ring and hyperconjugative interactions involving the trifluoromethyl and nitrile groups. It would quantify the electron density on each atom, providing a more detailed picture of charge distribution than ESP maps alone. faccts.de This analysis is also effective in characterizing the nature and strength of hydrogen bonds that the molecule could form with biological receptors. rsc.org

Applications of 5 Trifluoromethyl Pyridine 2 Carbonitrile in Complex Organic Synthesis

Utilization as a Versatile Building Block in Heterocyclic Chemistry

5-(Trifluoromethyl)pyridine-2-carbonitrile serves as a foundational component for the synthesis of more complex trifluoromethyl-containing N-heterocycles. researchgate.net The construction of such heterocyclic systems often relies on a strategy where trifluoromethylated building blocks are cyclized or annulated with suitable reaction partners. nih.govresearchgate.net This approach has proven to be a powerful method for generating a diverse range of substituted pyridine (B92270) derivatives. researchgate.net

The presence of both the trifluoromethyl and nitrile groups on the pyridine ring provides chemists with strategic points for chemical modification, allowing for the elaboration of the core structure into new active ingredients. researchgate.net This building block approach is a cornerstone in the discovery of novel insecticides, fungicides, and herbicides, where the trifluoromethylpyridine core is often essential for biological activity. nih.govresearchoutreach.orgresearchgate.net For instance, related trifluoromethylpyridine intermediates are key starting materials for commercialized agrochemicals like fluazifop-butyl (B166162) and flonicamid. nih.govresearchoutreach.org

Synthetic Transformations Involving Nucleophilic Substitution Reactions

The pyridine ring in this compound is electron-deficient, a characteristic that is significantly enhanced by the strong electron-withdrawing nature of both the trifluoromethyl (-CF3) and cyano (-CN) groups. This electronic feature makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov In precursors such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970), the chlorine atom can be readily displaced by a variety of nucleophiles.

The regioselectivity of nucleophilic attack on poly-substituted fluoro-pyridines can be influenced by reaction conditions and the nature of the nucleophile. rsc.orgrsc.org While the generally accepted mechanism for SNAr involves a two-step addition-elimination sequence, recent studies suggest that many of these reactions, particularly on heteroaromatic rings, may proceed through a concerted mechanism. nih.gov This reactivity allows for the introduction of diverse functional groups onto the pyridine scaffold.

| Nucleophile (NuH) | Functional Group Introduced | Potential Product Class |

|---|---|---|

| Alcohols (R-OH) | Alkoxy (-OR) | Alkoxypyridines |

| Thiols (R-SH) | Alkylthio (-SR) | Thioethers |

| Amines (R-NH2) | Amino (-NHR) | Aminopyridines |

| Phenols (Ar-OH) | Aryloxy (-OAr) | Aryloxypyridines |

Cross-Coupling Reactions for Advanced Molecular Architectures

Palladium-catalyzed cross-coupling reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Halo-substituted trifluoromethylpyridines are excellent substrates for these transformations, enabling the construction of advanced molecular architectures. researchgate.netresearchgate.net Reactions such as the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) allow for the precise and efficient connection of the 5-(trifluoromethyl)pyridine core to other organic fragments. researchgate.netwikipedia.org

The general mechanism for these reactions involves the oxidative addition of the halo-pyridine to a low-valent palladium catalyst, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org This methodology is highly versatile and tolerates a wide range of functional groups, making it invaluable for synthesizing complex molecules with potential biological activity. researchgate.net For example, coupling a halo-derivative of this compound with various aryl boronic acids can generate a library of biaryl compounds for screening in drug discovery programs. researchgate.net

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron Compound (e.g., R-B(OH)2) | Pd(PPh3)4 | Carbon-Carbon (sp2-sp2) |

| Stille Coupling | Organostannane Compound (e.g., R-SnBu3) | Pd(PPh3)4 | Carbon-Carbon |

| Heck Coupling | Alkene | Pd(OAc)2 | Carbon-Carbon (sp2-sp2) |

| Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2/CuI | Carbon-Carbon (sp2-sp) |

| Buchwald-Hartwig Amination | Amine | Pd(dba)2/Ligand | Carbon-Nitrogen |

Derivatization to Bioactive Scaffolds through Nitrile Group Transformations (e.g., Thioamide Formation)

The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other functionalities. One particularly important transformation is its conversion to a thioamide (-CSNH2). figshare.com Thioamides are crucial structural motifs in many natural products and pharmaceutical molecules and serve as key intermediates in the synthesis of heterocyclic compounds like thiazoles. google.commdpi.comorganic-chemistry.org The thioamide functional group can act as a bioisostere of the amide bond, often leading to enhanced chemical stability and improved biological activity. mdpi.com

The synthesis of thioamides from nitriles can be achieved using several methods, including reaction with hydrogen sulfide (B99878) in the presence of a base, or by using various thionating agents. google.comorganic-chemistry.org For instance, a concise synthesis of a mono-thioamide from a related 3,5-dicyano-6-trifluoromethylpyridine has been reported, highlighting the feasibility of selectively transforming one cyano group. figshare.com This conversion opens avenues for further derivatization, providing access to a wide range of bioactive scaffolds. mdpi.com

| Reagent/Method | General Conditions | Reference |

|---|---|---|

| Sodium Hydrosulfide (NaHS) | Reaction in a solvent like butanol, often with elemental sulfur. | google.com |

| Phosphorus Pentasulfide (P4S10) | Often used in a solvent like pyridine. | organic-chemistry.org |

| Lawesson's Reagent | Used in various solvents, sometimes under microwave irradiation. | organic-chemistry.org |

| Ammonium (B1175870) Phosphorodithioate | An efficient thionating reagent for converting amides (derived from nitriles) to thioamides. | organic-chemistry.org |

| Elemental Sulfur with an Amine | Three-component Kindler synthesis, often under microwave conditions. | organic-chemistry.org |

Strategic Applications in Medicinal Chemistry Research

Design and Synthesis of Active Pharmaceutical Ingredients (APIs)

5-(Trifluoromethyl)pyridine-2-carbonitrile is a key intermediate in the synthesis of complex APIs. Its derivatives, particularly aminopyridines and isothiocyanates, serve as crucial starting materials for constructing the core structures of modern pharmaceuticals. A prominent example is its role in the synthesis of Apalutamide, a second-generation non-steroidal androgen receptor (AR) antagonist.

The synthesis of Apalutamide showcases the utility of this scaffold. In one patented method, 5-amino-3-(trifluoromethyl)-2-cyanopyridine is reacted with thiophosgene (B130339) and 4-(1-carboxy-cyclobutylamino)-2-fluoro-N-methyl-benzamide to construct the final drug molecule. google.com Another synthetic route involves the reaction of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile with an aniline (B41778) derivative to form an intermediate, which is then converted to Apalutamide. google.com These synthetic strategies highlight the importance of the this compound core as a foundational element for building potent therapeutic agents.

Key Intermediates in Apalutamide Synthesis:

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | Precursor for isothiocyanate formation or direct coupling | google.com |

Development of Anti-Inflammatory, Antimicrobial, and Anti-Cancer Agents

The this compound motif is a privileged structure in the design of various therapeutic agents due to its ability to engage in specific interactions with biological targets.

Anti-Inflammatory Agents: Derivatives of trifluoromethyl-substituted pyridines have been investigated for their anti-inflammatory properties. For instance, a series of 6-(trifluoromethyl)-pyridine derivatives were designed as potent inverse agonists of the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a key transcription factor in inflammatory T-helper 17 (TH17) cells. researchgate.net Additionally, trifluoromethyl-containing pyrazoles, which share structural similarities, have been explored as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating significant anti-inflammatory activity. mdpi.com

Antimicrobial Agents: The trifluoromethylpyridine scaffold has also been incorporated into compounds with notable antimicrobial activity. Research has shown that certain trifluoromethylpyridine nucleosides are promising candidates for new antibacterial agents. Furthermore, various pyridine (B92270) derivatives have demonstrated broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. wipo.int

Anti-Cancer Agents: In oncology, derivatives of this compound have shown considerable promise. A new series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines, with some compounds demonstrating significant antiproliferative potential. researchgate.net The introduction of the trifluoromethyl group in these structures was anticipated to improve their bioavailability. researchgate.net Moreover, pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. wechemglobal.com

Role in the Synthesis of Kinase Inhibitors and Neuroprotective Agents

The unique electronic properties of the trifluoromethyl group make the this compound scaffold a valuable component in the design of enzyme inhibitors, particularly kinase inhibitors.

Kinase Inhibitors: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.com The strong electron-withdrawing nature of the trifluoromethyl group can influence the binding affinity and selectivity of inhibitors. nih.gov Derivatives of 5-(trifluoromethyl)pyrimidine (B70122) have been successfully synthesized as potent EGFR inhibitors. tandfonline.com In one study, a compound incorporating this moiety exhibited an IC50 value of 0.091 μM against EGFR kinase. tandfonline.com Additionally, a series of 5-vinyl-3-pyridinecarbonitriles were developed and evaluated as inhibitors of Protein Kinase C theta (PKCθ), with systematic optimization leading to a potent and selective inhibitor. google.com

Neuroprotective Agents: While direct studies on this compound for neuroprotection are limited, related pyridine-containing structures have shown potential. For example, tricyclic pyridine alkaloids have demonstrated a neuroprotective effect against glutamate-induced oxidative stress and apoptosis in hippocampal neuronal cells. nih.govresearchgate.net Furthermore, novel 1,4-dihydropyridine (B1200194) derivatives have been investigated as multitarget agents for Alzheimer's disease, exhibiting antioxidant, anti-inflammatory, and neuroprotective properties. researchgate.net These findings suggest that the pyridine core, when appropriately substituted, can be a valuable scaffold for the development of neuroprotective agents.

Fluorine-Mediated Enhancement of Bioavailability and Metabolic Stability

The incorporation of fluorine, and particularly the trifluoromethyl group, is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. mdpi.comtandfonline.comnih.govresearchgate.net

The trifluoromethyl group can significantly increase a molecule's lipophilicity, which can improve its absorption and distribution in the body. mdpi.comnih.gov This enhanced lipophilicity facilitates membrane permeability, allowing the drug to reach its target site more effectively. mdpi.com

Impact of the Trifluoromethyl Group on Pharmacokinetic Properties:

| Property | Effect of Trifluoromethyl Group | Reference |

|---|---|---|

| Lipophilicity | Increased | mdpi.comnih.gov |

| Metabolic Stability | Increased by blocking metabolic hotspots | nih.govacs.org |

| Bioavailability | Generally enhanced | mdpi.comnih.gov |

Applications in Receptor and Enzyme Interaction Modulation

The this compound moiety plays a crucial role in modulating the interaction of drug molecules with their biological targets, such as receptors and enzymes. The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly influence the electronic environment of the pyridine ring, which in turn affects binding affinities and specificities.

Receptor Interaction: A prime example is Apalutamide, which is derived from a this compound intermediate. foruchem.com Apalutamide is a potent antagonist of the androgen receptor (AR), and the trifluoromethylpyridine core is essential for its high binding affinity. In other contexts, trifluoromethyl-substituted xanthines have been shown to selectively increase affinity for A2a-adenosine receptors. nih.gov The trifluoromethyl group can also act as a valuable pharmacophore in glucocorticoid receptor ligands, where its replacement can alter the functional behavior of the ligand from an agonist to an antagonist. researchgate.net

Enzyme Inhibition: The trifluoromethyl group is a key feature in the design of potent enzyme inhibitors. For instance, the HIV protease inhibitor Tipranavir contains a 5-(trifluoromethyl)pyridine-2-sulfonyl moiety, which contributes to its high antiviral activity. researchoutreach.org In the realm of anti-inflammatory drugs, trifluoromethyl-containing compounds have been developed as inverse agonists for RORγt, where the CF3 group's interaction with specific amino acid residues is crucial for binding. researchgate.net Furthermore, α-trifluoromethyl ketones are known to be effective inhibitors of serine proteases. nih.gov

Innovations in Agrochemical Research Utilizing 5 Trifluoromethyl Pyridine 2 Carbonitrile Scaffolds

Development of Herbicides and Fungicides with Enhanced Efficacy

The 5-(trifluoromethyl)pyridine core is a key constituent in a variety of modern herbicides and fungicides, contributing to their high potency and, in many cases, improved crop safety. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the physicochemical properties of the parent molecule, enhancing its metabolic stability and membrane permeability, which are critical for reaching the target site within the plant or fungus.

One of the most prominent classes of herbicides featuring the trifluoromethylpyridine structure is the aryloxyphenoxypropionate family. While many of these herbicides are synthesized from precursors like 2-chloro-5-(trifluoromethyl)pyridine (B1661970), the 5-(trifluoromethyl)pyridine-2-carbonitrile scaffold serves as a versatile intermediate that can be readily converted to such key building blocks. For instance, the renowned herbicide Fluazifop-butyl (B166162) incorporates a 5-(trifluoromethyl)pyridin-2-yloxy)phenoxy propionate (B1217596) structure. nih.govresearchoutreach.org Research has demonstrated that the introduction of the trifluoromethylpyridine moiety, in place of a corresponding benzene (B151609) analogue, leads to superior herbicidal activity, particularly against perennial grass weeds. nih.gov

In the realm of fungicides, the trifluoromethylpyridine motif is integral to the efficacy of several commercial products. The fungicide Fluazinam , for example, contains a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group. researchgate.net While its synthesis often starts from 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), the strategic manipulation of the 2-carbonitrile group in this compound can provide pathways to such chlorinated intermediates. The trifluoromethyl group in these fungicides is crucial for their mode of action, which often involves the disruption of fungal respiration.

The development of these agrochemicals has been driven by the need for compounds with high intrinsic activity, favorable environmental profiles, and a low propensity for resistance development. The strategic incorporation of the 5-(trifluoromethyl)pyridine scaffold has proven to be a highly effective approach to meeting these demanding criteria.

Synthesis of Insecticides with Improved Potency and Selectivity

The this compound framework has also been instrumental in the creation of innovative insecticides with enhanced potency and, critically, improved selectivity, minimizing harm to non-target organisms. The trifluoromethyl group often plays a key role in the binding of the insecticide to its target receptor in the insect, leading to increased efficacy at lower application rates.

A notable example is the insecticide Pyridalyl , which features a 5-(trifluoromethyl)pyridine moiety. researchoutreach.org This compound exhibits potent insecticidal activity against a range of lepidopteran pests. The synthesis of Pyridalyl and related insecticides often involves the use of trifluoromethylpyridine building blocks. researchoutreach.org The presence of the trifluoromethyl group is a key determinant of its insecticidal properties, which are superior to those of traditional phenyl-containing insecticides. researchoutreach.org

Furthermore, research into novel insecticides has explored the derivatization of the this compound scaffold to generate a diverse range of candidate molecules. For instance, a series of trifluoromethylpyridine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and shown to exhibit significant insecticidal activity against pests such as Plutella xylostella and Mythimna separata. researchgate.net

The development of insecticides from this scaffold underscores the importance of molecular design in achieving not only high efficacy but also a favorable safety profile for beneficial insects and the wider environment.

Trifluoromethylpyridine Motifs in Crop Protection Products

The trifluoromethylpyridine (TFMP) motif, with the trifluoromethyl group at various positions on the pyridine (B92270) ring, is a recurring and highly successful structural element in a wide array of commercial crop protection products. nih.govjst.go.jpjst.go.jpnih.gov The prevalence of this motif can be attributed to the unique combination of properties that the trifluoromethyl group imparts to the molecule. acs.org

The strong electron-withdrawing nature of the CF3 group can significantly alter the reactivity and metabolic stability of the pyridine ring. acs.org This can lead to products with longer residual activity in the field. Furthermore, the lipophilicity of the trifluoromethyl group can enhance the penetration of the active ingredient through the waxy cuticles of leaves or the exoskeletons of insects, thereby increasing its bioavailability. acs.org

Over the past few decades, a significant number of agrochemicals containing the TFMP moiety have been commercialized, spanning herbicides, fungicides, insecticides, and even nematicides. nih.gov Prior to 1990, many of these compounds were based on 3- or 5-trifluoromethyl-substituted pyridines. nih.gov The versatility of this motif is further demonstrated by the wide range of chemical classes in which it is found, from aryloxyphenoxypropionate herbicides to benzoylurea (B1208200) insecticides. researchgate.net

The continued success of TFMP-containing agrochemicals highlights the enduring importance of this structural motif in the ongoing discovery and development of new and improved crop protection solutions.

Structure-Activity Relationship (SAR) Studies in Agrochemical Design

Structure-activity relationship (SAR) studies are a cornerstone of modern agrochemical research, providing crucial insights into how the chemical structure of a molecule influences its biological activity. In the context of agrochemicals derived from the this compound scaffold, SAR studies have been instrumental in optimizing potency, selectivity, and other desirable properties.

Research has shown that the position and nature of substituents on the pyridine ring, in addition to the core trifluoromethyl and carbonitrile groups, can have a profound impact on biological efficacy. For example, in the development of novel herbicides, the introduction of different functional groups at various positions on the trifluoromethylpyridine ring has been systematically explored to identify the optimal combination for potent weed control and crop safety. acs.org

A study on a series of TFMP-containing sulfonamide derivatives revealed that the herbicidal activity was significantly influenced by the nature of the substituent on the nitrogen atom of the sulfonamide group. chigroup.site Specifically, compounds bearing N-methyl groups exhibited greater herbicidal activity than those with a free NH group, demonstrating a clear SAR. chigroup.site

Similarly, in the design of insecticides, SAR studies have guided the modification of the 5-(trifluoromethyl)pyridine scaffold to enhance binding to the target receptor in insects while minimizing affinity for the corresponding receptor in vertebrates, thereby improving selectivity. These studies often involve the synthesis and biological evaluation of a library of related compounds, with the resulting data used to build predictive models that can accelerate the discovery of new lead compounds.

The systematic exploration of SAR provides a rational basis for the design of new agrochemicals, enabling researchers to move beyond trial-and-error approaches and towards a more targeted and efficient discovery process.

Exploration of 5 Trifluoromethyl Pyridine 2 Carbonitrile in Materials Science

Synthesis of Fluorinated Polymers with Tailored Properties

Development of Specialty Coatings and Adhesives

There is no specific information in the search results detailing the incorporation of 5-(Trifluoromethyl)pyridine-2-carbonitrile into specialty coatings or adhesives. Research findings on how this compound might be used to enhance properties such as durability, chemical resistance, or adhesion are not available.

Advanced Spectroscopic Characterization Methodologies in Research on 5 Trifluoromethyl Pyridine 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-(Trifluoromethyl)pyridine-2-carbonitrile, ¹H, ¹³C, and ¹⁹F NMR spectra are collectively used to confirm its intricate structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of both the trifluoromethyl (-CF₃) and cyano (-CN) groups. The proton at the C-6 position is anticipated to appear at the most downfield position due to its proximity to the nitrogen atom and the cyano group. The proton at C-4 will likely be shifted downfield by the adjacent trifluoromethyl group, while the proton at C-3 will be influenced by both the cyano and trifluoromethyl groups. The coupling constants (J) between adjacent protons would provide further confirmation of their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will exhibit signals for all seven carbon atoms. The carbon of the cyano group typically appears in the 115-120 ppm range. The carbons of the pyridine ring will show distinct chemical shifts influenced by the substituents and the ring nitrogen. The carbon atom attached to the trifluoromethyl group (C-5) will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet with a large coupling constant. For comparison, the chemical shifts for 3-cyanopyridine (B1664610) and 4-cyanopyridine (B195900) show resonances in the aromatic region between approximately 120 and 155 ppm. chemicalbook.comchemicalbook.comspectrabase.comspectrabase.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for characterizing fluorine-containing compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. wikipedia.orgnih.govbiophysics.org For this compound, a single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the -CF₃ group attached to an aromatic ring. For instance, the ¹⁹F NMR spectrum of 2-(Trifluoromethyl)pyridine shows a chemical shift around -68 ppm. spectrabase.com The precise chemical shift for the title compound would be influenced by the electronic effects of the cyano group at the 2-position.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | 8.8 - 9.0 | d | H-6 |

| ¹H | 8.1 - 8.3 | dd | H-4 |

| ¹H | 7.8 - 8.0 | d | H-3 |

| ¹³C | 150 - 155 | s | C-2 |

| ¹³C | 135 - 140 | q | C-5 |

| ¹³C | 152 - 157 | s | C-6 |

| ¹³C | 120 - 125 | s | C-3 |

| ¹³C | 138 - 142 | s | C-4 |

| ¹³C | 115 - 118 | s | -CN |

| ¹³C | 120 - 125 | q | -CF₃ |

| ¹⁹F | -65 to -70 | s | -CF₃ |

Note: The data in this table are predicted values based on the analysis of structurally related compounds and general spectroscopic principles. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. cdnsciencepub.comcdnsciencepub.comresearchgate.netnih.govresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp and intense band around 2230-2210 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong and broad absorptions in the region of 1350-1100 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands in the 1600-1400 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and non-polar bonds. The C≡N stretch is also Raman active and should appear in a similar region as in the IR spectrum. The symmetric stretching of the pyridine ring is often a strong band in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| C≡N Stretch | 2230-2210 | 2230-2210 | Strong (IR), Medium (Raman) |

| C=C/C=N Ring Stretch | 1600-1400 | 1600-1400 | Medium-Strong |

| C-F Stretch | 1350-1100 | 1350-1100 | Strong |

| C-H In-plane Bend | 1300-1000 | 1300-1000 | Medium |

| C-H Out-of-plane Bend | 900-675 | 900-675 | Strong |

Note: The data in this table are based on characteristic group frequencies and data from related pyridine derivatives.

Mass Spectrometry (MS-EI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern under ionization. Electron Ionization (EI) is a common method for this purpose.

The EI mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) corresponding to its molecular weight (172.03 g/mol ). The fragmentation of the molecular ion can provide valuable structural information. libretexts.orgchemguide.co.uk Common fragmentation pathways for this molecule could include the loss of a fluorine atom, the entire trifluoromethyl radical (•CF₃), or the cyano radical (•CN). The stability of the resulting fragment ions will dictate the intensity of their corresponding peaks in the mass spectrum. For example, the loss of the •CF₃ radical would lead to a fragment ion with m/z 103. The pyridine ring itself can also undergo characteristic fragmentation.

Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Possible Neutral Loss |

| 172 | [C₇H₃F₃N₂]⁺˙ (Molecular Ion) | - |

| 153 | [C₇H₃F₂N₂]⁺ | •F |

| 103 | [C₆H₃N₂]⁺ | •CF₃ |

| 146 | [C₇H₃F₃N]⁺˙ | HCN |

| 76 | [C₅H₂N]⁺ | •CF₃, HCN |

Note: The fragmentation patterns are predicted based on general principles of mass spectrometry and analysis of similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic and heteroaromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions. orientjchem.orgaip.orgrsc.orgresearchgate.netlibretexts.org

The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show absorption bands characteristic of a substituted pyridine ring. The π → π* transitions, which are generally more intense, are expected to appear at shorter wavelengths (higher energy), typically below 300 nm. The n → π* transition, involving the non-bonding electrons on the nitrogen atom, is expected to be of lower intensity and appear at a longer wavelength, potentially overlapping with the π → π* bands. The presence of the electron-withdrawing trifluoromethyl and cyano groups is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.

Table 4: Expected Electronic Transitions for this compound

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Description |

| π → π | 220 - 280 | High | Involves excitation of electrons in the pyridine ring's π-system. |

| n → π | 270 - 320 | Low | Involves excitation of non-bonding electrons from the nitrogen atom. |

Note: The expected wavelength ranges are based on data for substituted pyridines. The exact λmax and ε values are solvent-dependent.

Future Perspectives and Emerging Research Avenues for 5 Trifluoromethyl Pyridine 2 Carbonitrile

Development of Novel and Cost-Effective Synthetic Routes

The industrial viability and widespread research application of 5-(Trifluoromethyl)pyridine-2-carbonitrile are contingent upon the development of efficient and economical synthetic methodologies. Current research trajectories focus on moving beyond traditional, often multi-step, syntheses toward more streamlined approaches.

Key areas of development include:

One-Pot, Multi-Component Reactions: Inspired by strategies for other heterocyclic compounds, researchers are exploring one-pot syntheses that combine multiple starting materials in a single reaction vessel. This approach, which has been successful for other 5-trifluoromethyl pyrimidine (B1678525) derivatives, minimizes waste, reduces reaction time, and avoids the isolation of intermediates, thereby lowering costs. researchgate.net

Catalytic C-H Functionalization: Direct trifluoromethylation and cyanation of the pyridine (B92270) ring via C-H activation is a highly sought-after goal. Palladium-catalyzed methods have shown promise for the trifluoromethylation of C-H bonds in aromatic compounds, and adapting these technologies could provide a more direct route to the target molecule, bypassing the need for pre-functionalized starting materials. beilstein-journals.org

Flow Chemistry Processes: The use of continuous flow reactors offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. Developing a flow-based synthesis for this compound or its precursors could lead to a more efficient and cost-effective manufacturing process.

Alternative Fluorination Sources: Traditional methods for introducing the trifluoromethyl group often rely on harsh reagents. nih.govgoogle.com Research into novel, milder, and more accessible trifluoromethylating agents is crucial for making the synthesis more economical and environmentally friendly.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Challenges |

| Multi-Component Reactions | High efficiency, reduced waste, lower cost | Requires careful optimization of reaction conditions and substrate scope |

| Catalytic C-H Functionalization | High atom economy, direct synthesis | Selectivity and reactivity can be difficult to control |

| Flow Chemistry | Enhanced safety, scalability, precise control | High initial equipment cost, potential for clogging |

| Novel Fluorinating Agents | Milder conditions, improved safety | Cost and availability of new reagents |

Exploration of Untapped Reactivity Profiles

The unique electronic properties of this compound, conferred by the strongly electron-withdrawing trifluoromethyl (-CF3) and cyano (-CN) groups, suggest a rich and largely unexplored reactivity profile. The pyridine ring is rendered highly electron-deficient, making it a prime candidate for specific classes of reactions.

Future research is expected to focus on:

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the pyridine ring makes it highly susceptible to attack by nucleophiles. This could be exploited to introduce a wide range of functional groups at positions ortho and para to the electron-withdrawing substituents, enabling the rapid generation of diverse derivatives. The intramolecular nucleophilic aromatic substitution has been noted as a reactivity pathway for other trifluoromethylpyridine derivatives. nih.gov

Transformations of the Cyano Group: The nitrile functionality is a versatile synthetic handle. Future studies will likely explore its hydrolysis to carboxylic acids, reduction to primary amines, or conversion to tetrazoles, providing access to a host of new compounds with different physicochemical and biological properties.

Metal-Catalyzed Cross-Coupling: The pyridine nitrogen and the cyano group can act as coordinating sites for transition metals. This opens avenues for using the molecule as a ligand in catalysis or as a substrate in novel cross-coupling reactions to build more complex molecular architectures.

Reductive Chemistry: Selective reduction of the pyridine ring while preserving the trifluoromethyl and cyano groups could lead to novel piperidine (B6355638) structures, which are prevalent scaffolds in medicinal chemistry.

Integration into Sustainable and Green Chemical Processes

The principles of green chemistry are increasingly guiding synthetic design, and future research on this compound will likely incorporate these tenets. fiveable.meacs.org The goal is to minimize the environmental footprint of its synthesis and application. researchgate.netjetir.org

Emerging avenues in this area include:

Use of Greener Solvents: Shifting from traditional volatile organic compounds (VOCs) to more sustainable alternatives like water, supercritical CO2, or bio-based solvents for its synthesis and reactions. fiveable.me

Catalysis over Stoichiometric Reagents: Developing catalytic versions of reactions currently requiring stoichiometric amounts of reagents will reduce waste and improve atom economy. jetir.org This includes catalytic methods for halogenation, nitration, and other functionalizations of the pyridine ring.

Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure to reduce energy consumption. researchgate.net Microwave-assisted or ultrasonic-irradiated synthesis are other potential energy-efficient methods.

Renewable Feedstocks: While challenging, long-term research may explore the synthesis of pyridine precursors from renewable biomass sources rather than petroleum-based feedstocks. jetir.org

Advanced Biological Evaluations and Drug Discovery Leads

The trifluoromethylpyridine motif is a key structural component in numerous successful pharmaceutical and agrochemical products, valued for its ability to enhance metabolic stability, membrane permeability, and binding affinity. nih.govresearchoutreach.org This positions this compound and its derivatives as promising candidates for drug discovery programs.

A closely related compound, 5-Nitro-3-(trifluoromethyl)pyridine-2-carbonitrile, serves as a reagent in the synthesis of deuterated apalutamide, a potent anti-cancer agent, highlighting the pharmaceutical relevance of this chemical scaffold. chemicalbook.comchemicalbook.com The inherent biological potential of pyridine-based structures is well-documented, with applications ranging from antimicrobial to anticancer agents. mdpi.com Furthermore, the broader class of pyrimidine-5-carbonitriles has been extensively reviewed for a wide array of pharmacological activities. ekb.eg

Future research will likely pursue:

Screening for Anticancer Activity: Given the precedent of apalutamide, derivatives of this compound will be evaluated as inhibitors of various cancer-related targets, such as kinases or nuclear hormone receptors.

Development of Antimicrobial Agents: The pyridine core is present in many antimicrobial drugs. New derivatives can be synthesized and tested against a panel of pathogenic bacteria and fungi.

Neurological and Inflammatory Disorders: The ability of the trifluoromethyl group to improve blood-brain barrier penetration makes these compounds interesting for evaluation in central nervous system (CNS) disorders. Their potential as anti-inflammatory agents will also be an area of focus.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent biological testing will be crucial to identify key structural features required for potency and selectivity, leading to the optimization of drug discovery leads.

| Bioactive Compound Class | Key Structural Moiety | Therapeutic Area |

| Apalutamide (related synthesis) | Trifluoromethylpyridine | Oncology (Prostate Cancer) chemicalbook.com |

| Fluazifop-butyl (B166162) | Trifluoromethylpyridine | Agrochemical (Herbicide) nih.gov |

| Flonicamid | Trifluoromethylpyridine | Agrochemical (Insecticide) nih.gov |

| Morpholinopyrimidine-5-carbonitriles | Pyrimidine-5-carbonitrile | Oncology (PI3K/mTOR inhibitors) nih.gov |

Expansion into New Areas of Materials and Catalysis Research

Beyond its biomedical potential, the unique electronic and structural features of this compound make it an attractive building block for advanced materials and novel catalytic systems.

Prospective research directions include:

Ligand Design for Catalysis: The pyridine nitrogen atom can coordinate to transition metals, making the molecule a potential ligand for catalytic processes. The strong electron-withdrawing groups can modulate the electronic properties of the metal center, potentially leading to catalysts with unique reactivity and selectivity. A related compound, 5-(Trifluoromethyl)-2-pyridone, is already utilized in palladium-catalyzed reactions. ossila.com

High-Performance Polymers: The rigidity of the pyridine ring and the thermal stability imparted by the trifluoromethyl group are desirable properties for advanced polymers. Polymerization of vinyl- or ethynyl-substituted derivatives of this compound could yield materials with high thermal resistance, chemical stability, and specific optical or electronic properties.

Organic Electronics: Pyridine-based molecules are widely studied for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be harnessed in the design of new electron-transporting or emissive materials.

Q & A

Q. Advanced

- Trifluoromethyl group : Enhances metabolic stability and membrane permeability via hydrophobic effects .

- Nitrile group : Acts as a hydrogen bond acceptor, improving target binding affinity .

- Amino derivatives : Demonstrated inhibition of bacterial virulence factors (e.g., Pseudomonas aeruginosa biofilm formation) .

What are the stability considerations for storing and handling this compound?

Q. Basic

- Storage : Anhydrous conditions under inert gas (N₂/Ar) prevent hydrolysis of the nitrile group.

- Temperature : Long-term stability at –20°C; degradation observed above 40°C .

- Light sensitivity : Amber vials mitigate photodegradation of the trifluoromethyl group.

What in vitro models are used to evaluate the biological activity of derivatives?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.